molecular formula C12H18N2O4 B580549 Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1105664-04-7

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Cat. No. B580549
M. Wt: 254.286
InChI Key: SHQCJMCHUZWOLL-UHFFFAOYSA-N
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Description

“Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” is a chemical compound with the molecular formula C12H18N2O4 . It has an average mass of 254.282 Da and a monoisotopic mass of 254.126663 Da .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” is represented by the formula C12H18N2O4 . The exact mass is 254.12700 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” include a molecular weight of 254.28200 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthetic Chemistry Applications

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is often involved in synthetic chemistry applications, particularly in the synthesis of phenolic antioxidants and various neo fatty acids, alkanes, and their derivatives. These compounds have shown potential in producing antioxidants, anticancer, antimicrobial, and antibacterial agents. For instance, synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been widely used in industrial and commercial products to retard oxidative reactions and lengthen product shelf life. Their environmental occurrence, human exposure, and toxicity have been extensively studied, revealing their presence in various environmental matrices and potential health impacts (Runzeng Liu & S. Mabury, 2020). Additionally, natural neo acids and their analogs and derivatives, which demonstrate different biological activities, have been reviewed, showing the potential for future chemical preparations (V. Dembitsky, 2006).

Environmental Impact and Treatment

The compound and its derivatives are also studied for their environmental impact and treatment methods. For example, the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has been investigated as a method to address the release of MTBE into the environment, which has generated significant public and governmental concern (L. Hsieh et al., 2011). Furthermore, the review of the environmental behavior and fate of MTBE has provided insights into its solubility in water, weak sorption to subsurface solids, and general resistance to biodegradation in groundwater, underscoring the challenges in mitigating its environmental impacts (P. Squillace et al., 1997).

Biodegradation Studies

The biodegradation and fate of related compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been summarized, highlighting the microorganisms capable of degrading ETBE aerobically and the potential limitations on ETBE metabolism due to its ether structure and slow degradation kinetics (S. Thornton et al., 2020).

properties

IUPAC Name

tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-13-9(16)4-8(12)15/h4-7H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQCJMCHUZWOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725589
Record name tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

CAS RN

1105664-04-7
Record name tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7,9-Dioxo-2,6-diaza-spiro[3.5]nonane-2,8-dicarboxylic acid 2-tert-butyl ester 8-methyl ester (Example 156g)(8.3 g; 26.6 mmol) is dissolved in acetonitrile/water (170 ml; 9/1) and refluxed for 1 hour. The reaction mixture is evaporated to dryness and delivers the title compound as white crystals (6.35 g; 94%).
Name
7,9-Dioxo-2,6-diaza-spiro[3.5]nonane-2,8-dicarboxylic acid 2-tert-butyl ester 8-methyl ester
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

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